Product packaging for Diazo Biotin-PEG3-DBCO(Cat. No.:)

Diazo Biotin-PEG3-DBCO

Cat. No.: B1192554
M. Wt: 973.1 g/mol
InChI Key: FPHXPUQEWGXHLT-FSLQXRBPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Bioorthogonal Chemistry and its Foundational Principles

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgtue.nl The term, coined by Carolyn R. Bertozzi in 2003, describes reactions that are not only biocompatible but also highly selective, proceeding with high efficiency and without the formation of harmful byproducts. wikipedia.orgresearchgate.net This field has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time and within the complexity of a living cell. wikipedia.org

Historical Development of Click Chemistry Paradigms

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, represents a significant paradigm shift in chemical synthesis. chempep.comwikipedia.orgacs.org Frustrated with the limitations of traditional synthesis, Sharpless envisioned a new approach inspired by nature's efficiency, where small modular units are joined together reliably and quickly. chempep.compcbiochemres.com This concept gained significant momentum with the independent discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the Sharpless and Morten Meldal groups in 2002. chempep.com This reaction, often called "the click reaction," became the cornerstone of click chemistry. chempep.com The development of this field was recognized with the 2022 Nobel Prize in Chemistry, awarded to Sharpless, Meldal, and Bertozzi for their contributions to click chemistry and bioorthogonal chemistry. wikipedia.orgnih.gov

The foundational principles of click chemistry reactions include:

Modularity and wide scope chempep.com

High yields chempep.com

Stereospecificity wikipedia.org

Simple reaction conditions, insensitive to oxygen and water chempep.com

Use of benign and easily removable solvents, ideally water chempep.com

Significance of Catalyst-Free Bioorthogonal Reactions in Biological Systems

A major advancement in the field was the development of catalyst-free bioorthogonal reactions, driven by the need to circumvent the cytotoxicity associated with the copper catalyst used in CuAAC, which can be harmful to living organisms. chempep.com In 2004, Carolyn Bertozzi's group pioneered the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. wikipedia.orgchempep.com This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide (B81097) without the need for a toxic catalyst, making it truly bioorthogonal and suitable for in vivo applications. wikipedia.orgchempep.com Other notable catalyst-free reactions include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine. chempep.comacs.org The ability to perform these reactions in living systems has opened up new avenues for in vivo imaging, drug delivery, and understanding complex biological processes. chempep.comnih.gov

Rational Design of Multi-Functional Chemical Probes

The power of bioorthogonal chemistry is fully realized in the rational design of multi-functional chemical probes. These probes are meticulously engineered molecules that typically consist of three key components: a ligand for selective binding to the target, a reactive group for covalent modification, and a reporter group (like a fluorophore or an affinity tag) for detection or isolation. frontiersin.org The modular nature of click chemistry is particularly well-suited for constructing these probes, allowing for the efficient combination of different functional elements. frontiersin.org

The design of these probes can be guided by either the reactive group, as seen in activity-based probes that target specific enzyme mechanisms, or by the ligand, in affinity-based probes that utilize known bioactive molecules. frontiersin.org More advanced strategies involve creating libraries of small molecular fragments equipped with reactive and reporter groups to screen for new probe-protein interactions. frontiersin.org The ultimate goal is to create probes that offer high target-to-background ratios by accumulating at the target site while clearing rapidly from non-target areas. nih.gov This often involves optimizing the probe's in vivo kinetics based on physiological and biological factors. nih.gov

The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Linkers

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in bioconjugation, drug delivery, and chemical biology due to their unique properties. chempep.comprecisepeg.com These linkers serve as flexible bridges connecting different molecular entities, such as a drug to an antibody or a fluorescent dye to a protein. precisepeg.com

Impact of PEGylation on Molecular Interactions and Steric Hindrance

The attachment of PEG chains to a molecule, a process known as PEGylation, significantly impacts its molecular interactions. nih.govwikipedia.org One of the most important effects of PEGylation is the creation of a "steric shield" around the conjugated molecule. nih.govfrontiersin.org This steric hindrance can mask the molecule from the host's immune system, reducing its immunogenicity and antigenicity. wikipedia.orgfrontiersin.org It also protects the biomolecule from enzymatic degradation. precisepeg.com

However, this steric bulk can also have drawbacks. It can interfere with the binding of the biomolecule to its receptor or substrate, potentially leading to a loss of biological activity. nih.govnih.gov The extent of this effect depends on the size and structure of the PEG chain and the site of attachment. nih.govfrontiersin.org For instance, higher molecular weight and branched PEG chains exhibit a stronger steric hindrance effect. frontiersin.org Therefore, the rational design of PEGylated conjugates requires careful consideration of the trade-off between increased stability and potential loss of function.

Enhancing Hydrophilicity and Biocompatibility in Aqueous Environments

PEG is a highly hydrophilic polymer, meaning it is readily soluble in water. chempep.comekb.eg This property is crucial when working with hydrophobic molecules, as PEGylation can significantly increase their water solubility. wikipedia.orgaxispharm.comresearchgate.netpreprints.org By forming a hydrophilic shield, PEG reduces non-specific hydrophobic interactions between molecules, which can prevent aggregation and precipitation. rsc.org

The hydrophilic nature of PEG also contributes to its excellent biocompatibility. chempep.comresearchgate.net The polymer is generally non-toxic and is approved for various biomedical applications. chempep.comekb.eg The hydration shell created by the PEG chain around a molecule reduces protein adsorption and recognition by the immune system, further enhancing its biocompatibility. chempep.comresearchgate.net This "stealth" property, combined with increased hydrophilicity, makes PEG linkers a cornerstone of modern bioconjugation and drug delivery systems. chempep.compreprints.org

FeatureDescription
Improved Solubility The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions. precisepeg.comaxispharm.comresearchgate.net
Reduced Immunogenicity The "stealth" effect of the PEG chain masks the molecule from the immune system. precisepeg.comwikipedia.orgaxispharm.com
Enhanced Stability PEGylation protects biomolecules from enzymatic degradation and can increase their stability in solution. precisepeg.comfrontiersin.orgtstu.ru
Reduced Steric Hindrance (with proper design) While PEG can cause steric hindrance, linkers of appropriate length can minimize this effect. precisepeg.com
Increased Hydrodynamic Size PEGylation increases the size of the molecule in solution, which can prolong its circulation time in the body. wikipedia.org

Strategic Application of Spacer Length in Molecular Design

In the design of bioconjugation reagents, the spacer arm, a structural element that connects the reactive groups, plays a critical role. The length and chemical nature of this spacer can significantly influence the properties and efficacy of the final conjugate. Poly(ethylene glycol) (PEG) spacers are widely used due to their advantageous properties. thermofisher.com

The strategic incorporation of a specific length spacer, such as the triethylene glycol (PEG3) linker found in Diazo Biotin-PEG3-DBCO, offers several key benefits. thermofisher.com A primary advantage is the enhancement of hydrophilicity and aqueous solubility of the reagent and the resulting bioconjugate. thermofisher.commedkoo.com This is particularly important when working with hydrophobic molecules or large proteins that are prone to aggregation in aqueous buffers. thermofisher.com

Furthermore, the flexibility and length of the PEG3 spacer help to minimize steric hindrance. cd-bioparticles.net This separation between the biotin (B1667282) moiety and the reactive DBCO group allows for more efficient interaction with their respective binding partners, namely streptavidin and an azide-tagged molecule. cd-bioparticles.net The optimal length of the spacer is a balance; while longer spacers can further reduce steric hindrance, they might also decrease cell permeability, which is a crucial factor in live-cell applications. The PEG3 spacer is often chosen as it provides a good balance between maintaining solubility, minimizing steric interference, and allowing for efficient ternary complex formation in applications like proteomics and drug discovery.

Overview of this compound as a Versatile Bioorthogonal Tool

This compound is a sophisticated, multi-functional reagent that has emerged as a powerful tool in chemical biology. Its structure is meticulously designed to integrate three key functionalities: a biotin handle for affinity purification, a copper-free click chemistry group for bioorthogonal ligation, and a chemically cleavable linker for the controlled release of captured molecules. medkoo.commedchemexpress.combroadpharm.com

ComponentFunctionKey Feature
BiotinHigh-affinity binding tagEnables strong and specific capture by streptavidin/avidin (B1170675)
Diazo LinkerCleavable elementAllows for release of captured molecules under mild, reductive conditions
PEG3 SpacerHydrophilic linkerIncreases solubility and reduces steric hindrance
DBCO (Dibenzocyclooctyne)Bioorthogonal reactive groupReacts specifically with azides without a cytotoxic copper catalyst

This interactive table summarizes the key components and functions of the this compound reagent.

The ingenuity of this compound lies in its trifunctional nature, which addresses several challenges in bioconjugation and proteomics.

Biotinylation: The biotin group provides a well-established and highly specific handle for the strong interaction with streptavidin, which is often immobilized on a solid support like beads. smolecule.com This allows for the efficient enrichment and isolation of biotinylated molecules from complex biological mixtures. cd-bioparticles.netsmolecule.com

Click Chemistry: The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry. licorbio.cominterchim.fr It participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules. interchim.frbiochempeg.com A significant advantage of this "copper-free" click chemistry is its biocompatibility; it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, making it ideal for use in living cells and organisms. interchim.frglenresearch.com The reaction is highly chemoselective, meaning the DBCO and azide groups react specifically with each other without interfering with other functional groups present in biological systems. interchim.frlumiprobe.com

Cleavability: The diazo linker is a chemically labile bond that can be selectively cleaved under mild reductive conditions. broadpharm.comresearchgate.net Treatment with sodium dithionite (B78146) (Na₂S₂O₄) effectively breaks this bond, allowing for the release of the captured biomolecules from the streptavidin support. medkoo.comresearchgate.netnih.gov This is a crucial feature, as it enables the recovery of target proteins for subsequent analysis, such as mass spectrometry, while leaving behind non-specifically bound contaminants. cd-bioparticles.netnih.gov This mild cleavage contrasts with the harsh conditions often required to dissociate the strong biotin-streptavidin interaction, which can denature the captured proteins.

This combination of features allows for a powerful workflow: labeling a target with an azide, reacting it with this compound, capturing the entire complex with streptavidin, washing away contaminants, and then gently releasing the purified target for downstream analysis. researchgate.netnih.gov

The unique architecture of this compound makes it particularly valuable in the advanced fields of chemical proteomics and drug discovery.

In chemical proteomics , this reagent is instrumental for activity-based protein profiling (ABPP) and the identification of post-translationally modified proteins. cd-bioparticles.net Researchers can use azide-modified probes that covalently bind to specific enzyme classes or modified proteins within a complex proteome. The subsequent reaction with this compound enables the selective enrichment and identification of these proteins of interest. tum.de The cleavable nature of the linker is especially advantageous for mass spectrometry-based proteomics, as it allows for the analysis of the target proteins without interference from the large streptavidin protein or the biotin tag itself. nih.govinterchim.fr

In drug discovery , this compound facilitates target identification and validation. For instance, an azide-modified small molecule drug candidate can be introduced to cells or cell lysates. pcbiochemres.com The drug will bind to its protein targets, and the DBCO reagent can then be used to biotinylate these target proteins. pcbiochemres.comnih.gov Subsequent affinity purification and cleavage allows for the isolation and identification of the proteins that the drug interacts with, providing critical insights into its mechanism of action. pcbiochemres.com Furthermore, this reagent is used in the construction of complex biotherapeutics like antibody-drug conjugates (ADCs), where precise and bioorthogonal ligation is essential. medchemexpress.comaxispharm.com The ability to attach, isolate, and analyze these complex conjugates is vital for their development and quality control. medchemexpress.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H60N8O9S B1192554 Diazo Biotin-PEG3-DBCO

Properties

Molecular Formula

C52H60N8O9S

Molecular Weight

973.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide

InChI

InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1

InChI Key

FPHXPUQEWGXHLT-FSLQXRBPSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diazo Biotin-PEG3-DBCO

Origin of Product

United States

Synthetic Methodologies and Structural Engineering of Diazo Biotin Peg3 Dbco

Strategic Design of Precursor Compounds for Multi-Functional Linkers

The architecture of Diazo Biotin-PEG3-DBCO is modular, with each component selected to impart a specific function. nih.gov The design involves the careful selection and synthesis of precursor molecules that contain the essential functional groups: biotin (B1667282), DBCO, and PEG. This modular approach allows for the systematic assembly of a linker with tailored properties for applications like the construction of antibody-drug conjugates (ADCs). medchemexpress.comtargetmol.com

Biotin (Vitamin B7) is a widely used component in bioconjugation due to its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin (Dissociation constant, Kd ≈ 10⁻¹⁴–10⁻¹⁵ mol L⁻¹). researchgate.netnih.gov This high-affinity binding forms the basis for numerous applications in detection, purification, and targeting. nih.govscbt.com In the context of this compound, the biotin moiety serves as a powerful targeting or capture handle. researchgate.net

The integration of biotin into a larger molecular scaffold is typically achieved through chemical conjugation. A common strategy involves activating the carboxylic acid group of biotin's valeric acid side chain to form an N-hydroxysuccinimide (NHS) ester. researchgate.net This activated ester can then react efficiently with primary amines on a linker or biomolecule to form a stable amide bond, a versatile method for incorporating the biotin tag. Furthermore, the discovery that some cancer cells overexpress biotin transporters makes biotin an attractive moiety for targeted drug delivery. researchgate.net

Table 1: Key Properties of Biotin for Bioconjugation

Property Description Relevance to this compound
High-Affinity Binding Forms a highly stable complex with avidin and streptavidin. nih.gov Enables strong and specific capture or detection of the entire conjugate. nih.gov
Targeting Capability Can be used to target cells that exhibit increased biotin uptake. researchgate.net Provides a targeting function for applications in cell biology and targeted therapy. researchgate.net
Chemical Handle The valeric acid side chain allows for straightforward chemical modification. researchgate.net Facilitates covalent attachment to the PEG linker during synthesis.

| Biocompatibility | As a vitamin, it is a naturally occurring and well-tolerated molecule in biological systems. researchgate.net | Ensures the biological compatibility of the final conjugate. |

The DBCO group is the bioorthogonal reactive handle of the molecule, enabling it to be covalently linked to other molecules through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.cominterchim.fr SPAAC is a type of "click chemistry" that involves the reaction between a strained cyclooctyne (B158145), like DBCO, and an azide (B81097) (N₃) functional group. biochempeg.comglenresearch.com

The key advantage of SPAAC is that it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst, which is required for the conventional CuAAC click reaction. interchim.frbiochempeg.com The high ring strain of the cyclooctyne in the DBCO structure lowers the activation energy of the cycloaddition, driving the reaction to form a stable triazole linkage. interchim.frglenresearch.com This biocompatibility and efficiency make DBCO an ideal functional group for labeling sensitive biological systems, such as living cells or complex proteins. interchim.frbiorxiv.org The DBCO moiety is typically incorporated into the linker structure via standard amide bond formation or other stable covalent linkages. interchim.fr

Research Findings on DBCO:

Reaction Speed: The reaction between DBCO and an azide is very fast, leading to almost quantitative yields of the stable triazole product. interchim.fr

Stability: DBCO-modified biomolecules demonstrate good stability, with a goat IgG modified with DBCO losing only 3-5% of its reactivity towards azides over four weeks at 4°C. interchim.fr

Specificity: The reactivity of DBCO is highly specific towards azides, avoiding side reactions with other functional groups commonly found in biological molecules like amines and thiols. biochempeg.com

The Polyethylene (B3416737) Glycol (PEG) component in this compound acts as a spacer or linker that connects the biotin and DBCO moieties. creative-biolabs.commedkoo.com PEG linkers are widely used in bioconjugation and drug delivery for their favorable properties. axispharm.com The use of a modular, PEG-based system offers a straightforward and versatile approach to creating complex bioconjugates. nih.gov

The primary functions of the PEG linker include:

Increasing Hydrophilicity: PEG is highly hydrophilic, which enhances the aqueous solubility of the entire conjugate, a crucial factor when working with hydrophobic components like DBCO or certain drug molecules. medkoo.cominterchim.fr

Improving Biocompatibility: PEGylation can reduce the immunogenicity of the attached molecule and minimize non-specific protein adsorption. researchgate.net

Enhancing Pharmacokinetics: In therapeutic applications, PEG linkers can extend the circulation half-life of a drug by increasing its hydrodynamic volume. researchgate.net

Providing Flexibility: The PEG chain provides spatial separation between the functional ends (biotin and DBCO), which can reduce steric hindrance and allow each moiety to interact with its respective binding partner or substrate effectively. unlp.edu.ar

The "PEG3" designation indicates that the linker contains three ethylene (B1197577) glycol units. The modular nature of PEG synthesis allows for the creation of linkers with varying chain lengths, enabling the fine-tuning of the conjugate's properties for specific applications. nih.govchemrxiv.orgacs.org

Chemical Synthesis Pathways for the Diazo Functional Group

The diazo group is a critical feature of the linker, primarily because the resulting diazobenzene (azo) linkage is cleavable under specific, mild reductive conditions. broadpharm.commedkoo.com This allows for the release of the biotinylated molecule from its conjugated partner after capture or delivery. broadpharm.com The synthesis of this functional group requires carefully controlled chemical reactions.

The formation of the diazobenzene (azo) linkage in the linker is typically achieved through a diazotization reaction followed by an azo coupling. nih.gov Diazotization is the process of converting a primary aromatic amine into a diazonium salt. chemicalnote.com This is generally accomplished by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). nih.govchemicalnote.com

General Mechanism of Diazotization and Azo Coupling:

Diazonium Salt Formation: An aromatic amine precursor is treated with NaNO₂/HCl to form a highly reactive diazonium salt (Ar-N₂⁺). chemicalnote.com

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) derivative, in an electrophilic aromatic substitution reaction. nih.govsustech.edu.cn This forms the stable Ar-N=N-Ar' azo bond.

This azo linkage is the cleavable part of the linker. It can be broken reductively, for instance, by treatment with sodium dithionite (B78146) (Na₂S₂O₄), to regenerate the precursor amines. broadpharm.commedkoo.comsustech.edu.cn This traceless cleavage under mild, biologically compatible conditions is a significant advantage for applications requiring the release of a captured molecule. google.com

The synthesis of a complex molecule like this compound requires that the formation of the diazo bond be highly selective, without affecting the other functional moieties. rsc.org The investigation of reaction conditions is therefore critical to achieving a high yield of the desired product.

Key parameters that must be optimized include:

Temperature: Diazotization reactions are notoriously temperature-sensitive. The reaction must be kept at low temperatures (typically 0–5°C) because diazonium salts are unstable at higher temperatures and can decompose, leading to side products. nih.govchemicalnote.com

pH Control: The reaction is performed in an acidic medium to generate the necessary nitrous acid and stabilize the resulting diazonium salt. chemicalnote.comyoutube.com Following the diazotization, the subsequent azo coupling reaction with a phenol is typically carried out under neutral to slightly alkaline conditions (pH 7-8) to deprotonate the phenol, making it a more potent nucleophile for the coupling reaction. sustech.edu.cn

Reagent Stoichiometry: Careful control over the molar ratios of the aromatic amine, sodium nitrite, and the coupling component is essential to maximize the yield of the desired coupled product and minimize side reactions.

Protection of Functional Groups: To prevent unwanted reactions, it may be necessary to use protecting groups for other reactive sites in the precursor molecules during the diazotization and coupling steps. sustech.edu.cn

Recent advances in synthetic chemistry have focused on developing highly chemo- and site-selective methods for forming such bonds, sometimes using metal catalysts to promote the transformation under mild conditions. rsc.orgnih.govacs.org For a multi-component linker, a convergent synthetic strategy is often employed, where the biotin-PEG fragment and the DBCO-containing fragment are synthesized separately and then joined after the formation of the sensitive diazo linkage.

Table 2: Summary of Compound Names

Compound Name Abbreviation/Synonym
This compound Diazobiotin-PEG3-DBCO
Polyethylene Glycol PEG
Dibenzocyclooctyne DBCO, ADIBO
N-hydroxysuccinimide NHS
Sodium Dithionite
Sodium Nitrite
Nitrous Acid
Hydrochloric Acid
Avidin
Streptavidin
dithiothreitol (B142953) DTT
N,N-Dimethylformamide DMSO
Nuclease B
Cytochrome c
Apomyoglobin
Jurkat cells
4′,6-diamidino-2-phenylindole DAPI

Advanced Purification and Analytical Methodologies in Chemical Probe Synthesis

The successful synthesis of a complex chemical probe like this compound is critically dependent on robust purification and analytical techniques. These methodologies are essential to ensure the high purity and structural integrity of the final product, which are paramount for its reliable performance in downstream applications such as antibody-drug conjugate (ADC) development and bioorthogonal labeling. The multi-step synthesis of this compound, involving the assembly of biotin, a polyethylene glycol (PEG) linker, a diazo-functionalized moiety, and a dibenzocyclooctyne (DBCO) group, inevitably generates a mixture of starting materials, intermediates, and side products. Therefore, sophisticated separation and characterization methods are indispensable.

Chromatographic Separation Techniques for High Purity Reagents

The purification of PEGylated biomolecules and related chemical probes often presents challenges due to their potential for aggregation, structural heterogeneity, and the need to remove unreacted PEG reagents. Chromatographic techniques are the cornerstone of achieving the high purity, typically exceeding 95%, required for these sensitive applications. mybiosource.commybiosource.com

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification and analysis of compounds like this compound. mybiosource.commybiosource.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective. In the context of this compound, the distinct polarities of the biotin, PEG, and the aromatic DBCO and diazo components allow for efficient separation from impurities. A gradient elution, typically with a mobile phase consisting of water and an organic solvent like acetonitrile, often containing a modifier such as trifluoroacetic acid (TFA), is commonly employed to resolve complex mixtures. raineslab.com

Size-Exclusion Chromatography (SEC) is another valuable technique, especially for separating the desired PEGylated product from smaller molecules like unreacted starting materials or larger aggregates. This method separates molecules based on their hydrodynamic radius, making it well-suited for the purification of PEGylated compounds which have a significantly larger size compared to their non-PEGylated precursors.

Ion-Exchange Chromatography (IEX) can also be utilized, particularly if the synthetic route involves intermediates with charged functional groups. nih.gov IEX separates molecules based on their net charge, providing an orthogonal separation mechanism to RP-HPLC and SEC, which can be crucial for removing closely related impurities. nih.gov

For less complex separations or initial purification steps, silica (B1680970) gel column chromatography is a fundamental technique used in organic synthesis. nih.gov It is often employed to purify intermediates during the multi-step synthesis of related biotin-PEG derivatives. nih.gov

Table 1: Chromatographic Techniques in the Purification of Biotin-PEG-DBCO Probes

Technique Principle of Separation Application in this compound Synthesis Typical Solvents/Buffers
High-Performance Liquid Chromatography (HPLC)Polarity/HydrophobicityFinal purification and purity assessment.Water, Acetonitrile, Trifluoroacetic Acid (TFA)
Size-Exclusion Chromatography (SEC)Hydrodynamic Radius/SizeRemoval of unreacted starting materials and aggregates.Aqueous buffers (e.g., PBS)
Ion-Exchange Chromatography (IEX)Net ChargePurification of charged intermediates or final product.Aqueous buffers with varying salt concentrations
Silica Gel Column ChromatographyPolarityPurification of synthetic intermediates.Organic solvent mixtures (e.g., Dichloromethane/Methanol)

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Following purification, the precise chemical structure of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed to confirm the presence and connectivity of the various structural motifs within this compound.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. This would help to confirm the presence of all expected functional groups, including the carbonyls in the amide linkages and the urea (B33335) of the biotin, the carbons of the PEG chain, and the carbons of the aromatic systems.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, allowing the intact molecule to be ionized and its mass-to-charge ratio determined. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should match the calculated theoretical mass for the chemical formula C₅₂H₆₀N₈O₉S (972.4204 g/mol ). medkoo.com Fragmentation analysis within the mass spectrometer (MS/MS) can also be used to further confirm the structure by breaking the molecule into smaller pieces and analyzing their masses, which would correspond to the different building blocks of the probe.

Table 2: Analytical Methods for Structural Confirmation of this compound

Technique Information Obtained Expected Findings for this compound
¹H NMRProton environment and connectivityCharacteristic signals for biotin, PEG, DBCO, and diazo-aryl protons.
¹³C NMRCarbon skeletonSignals corresponding to all carbon atoms in the molecule, confirming functional groups.
Mass Spectrometry (MS)Molecular WeightExact mass corresponding to the molecular formula C₅₂H₆₀N₈O₉S.
High-Resolution Mass Spectrometry (HRMS)Elemental CompositionPrecise mass measurement confirming the elemental formula.

Mechanistic Insights into the Reactivity and Cleavability of Diazo Biotin Peg3 Dbco

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. bohrium.comrsc.org The DBCO moiety within Diazo Biotin-PEG3-DBCO is a key player in this reaction, participating in a highly selective cycloaddition with azide-tagged molecules. medchemexpress.combroadpharm.com

The reaction mechanism is a concerted [3+2] cycloaddition, driven by the significant ring strain of the cyclooctyne (B158145). wikipedia.orgglenresearch.com This inherent strain energetically favors the formation of a more stable triazole ring, thus proceeding spontaneously without the need for a cytotoxic copper catalyst, a significant advantage for in vivo applications. bohrium.comglenresearch.com The process is highly specific, as the DBCO group exclusively reacts with azides, avoiding side reactions with other functional groups commonly found in biological systems. broadpharm.com

Kinetic and Thermodynamic Considerations in Bioorthogonal Ligation

The efficiency of SPAAC is governed by both kinetic and thermodynamic factors. The reaction is thermodynamically favorable due to the release of high enthalpic energy from the strained cyclooctyne upon forming the stable triazole ring. acs.org

Kinetically, the reaction rates of SPAAC can be influenced by the structure of both the cyclooctyne and the azide (B81097). While generally slower than copper-catalyzed azide-alkyne cycloaddition (CuAAC), the rates of SPAAC with DBCO are sufficiently rapid for many biological labeling applications. acs.org Studies have shown that the reaction rates can be influenced by the solvent, with reactions in aqueous buffers being common for biological applications. broadpharm.comrsc.org The rate constants for the reaction between DBCO and azides are significant, allowing for efficient ligation under physiological conditions. nih.gov For instance, the reaction of DBCO with an aliphatic azide proceeds at a moderate rate, while its reaction with an aromatic azide like phenyl azide is somewhat slower. nih.gov

ReactantsRate Constant (M⁻¹s⁻¹)Solvent
DBCO + Aliphatic AzideValue not explicitly provided in search resultsAqueous Buffer
DBCO + Phenyl Azide0.033CH₃CN:H₂O (3:1)
BCN + Phenyl Azide0.2CH₃CN:H₂O (3:1)

Table 1: Comparison of SPAAC reaction rates with different cyclooctynes and azides. nih.gov

Factors Influencing Reaction Efficiency in Complex Biological Matrices

The efficiency of SPAAC in a biological context is influenced by several factors that can impact reaction rates and specificity. nih.govsolubilityofthings.comacs.org

Steric Hindrance: The accessibility of the reacting partners can be limited by the complex and crowded environment within a cell or biological fluid. The PEG3 spacer in this compound helps to mitigate this by extending the DBCO group away from the biotinylated molecule, reducing steric hindrance and improving its accessibility for reaction with an azide-tagged target. cd-bioparticles.net

Local Concentration: The effective concentrations of the reacting species at the site of interest play a crucial role. Factors that can concentrate the reactants, such as specific cellular localization, can enhance the reaction rate.

pH and Temperature: While SPAAC is generally robust across a range of physiological conditions, significant deviations in pH and temperature can affect the stability of the reactants and the reaction kinetics. rsc.orgsolubilityofthings.com Higher pH values have been observed to generally increase reaction rates, although the specific buffer can also have an effect. rsc.org

Presence of Competing Thiols: While DBCO is highly selective for azides, some studies have noted potential reactivity with thiols, particularly under certain conditions. This underscores the importance of understanding the specific reactivity profile of the chosen cyclooctyne in the context of the biological system being studied. acs.org

Orthogonality Considerations with Other Bioorthogonal Chemistries

A key advantage of SPAAC is its orthogonality, meaning it can be used in conjunction with other bioorthogonal reactions without cross-reactivity. bohrium.comru.nl This allows for the simultaneous labeling of multiple targets within the same biological system. nih.gov

For example, SPAAC is orthogonal to chemistries such as:

Staudinger Ligation: This reaction involves an azide and a phosphine. bohrium.com

Thiol-ene Reactions: These reactions occur between thiols and alkenes. bohrium.com

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful reaction involves a tetrazine and a strained alkene or alkyne. rsc.org

This mutual orthogonality enables researchers to design complex multi-labeling experiments to investigate intricate biological processes. ru.nlnih.gov

Cleavage Mechanisms of the Diazo Moiety for Biotin (B1667282) Release

A critical feature of this compound is the cleavable diazo linker, which allows for the release of the captured biomolecule from the streptavidin-biotin complex under specific chemical conditions. broadpharm.comsmolecule.com This release is essential for downstream analysis of the isolated target. escholarship.org

Reductive Cleavage Strategies Utilizing Sodium Dithionite (B78146)

The most common method for cleaving the diazo linker is through reduction with sodium dithionite (Na₂S₂O₄). medkoo.comescholarship.orgd-nb.info This reagent effectively reduces the azo group (–N=N–) within the diazo linker, leading to the cleavage of the bond and the release of the biotinylated molecule. researchgate.netquora.com

The reaction is typically carried out under mild conditions, such as at room temperature in a buffered solution. escholarship.org For instance, a common protocol involves treating the streptavidin-bound complex with a solution of 25 mM sodium dithionite. escholarship.orgnih.gov The efficiency of the cleavage can be high, allowing for the recovery of the target molecule for further analysis like mass spectrometry. researchgate.net The mechanism involves the reduction of the azobenzene (B91143) moiety to aniline (B41778) or related amino compounds. quora.comsciencemadness.org

ReagentConcentrationConditionsApplication
Sodium Dithionite25 mMRoom temperature, 15 min intervalsCleavage of Diazo Biotin-Azide linker from streptavidin resin escholarship.orgnih.gov
Sodium Dithionite1 mMNot specifiedCleavage of optimized diazobenzene linker researchgate.net
Hydrazine2%Room temperature, 1 hourCleavage of Dde biotin-azide linker escholarship.org

Table 2: Conditions for the cleavage of different biotin linkers.

Alternative Chemical Conditions for Controlled De-biotinylation

While sodium dithionite is a widely used and effective cleaving agent for diazo linkers, other chemical strategies for de-biotinylation exist for different types of cleavable linkers. d-nb.info These alternatives can be useful in situations where sodium dithionite might interfere with downstream applications or the stability of the target molecule.

Alternative cleavable linkers and their corresponding cleavage reagents include:

Disulfide Bonds: Cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. thermofisher.com

Acid-Labile Linkers: Cleaved under acidic conditions. d-nb.info

Photocleavable Linkers: Cleaved upon exposure to UV light of a specific wavelength. interchim.fr

Hydrazine-cleavable linkers: Such as those containing a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which can be cleaved with hydrazine. escholarship.orgconju-probe.com

The choice of a specific cleavable linker and its corresponding cleavage method depends on the experimental design, the nature of the target biomolecule, and the requirements of the subsequent analytical techniques. nih.gov

Impact of Cleavage on Downstream Analytical Techniques

The cleavable nature of the diazo linker within this compound is a critical feature that significantly enhances its utility in research, particularly for the analysis of captured biomolecules. The ability to release the target molecule from the streptavidin support under specific chemical conditions is fundamental for compatibility with various downstream analytical techniques that are sensitive to mass, size, and steric hindrance.

The primary advantage of cleavage is the removal of the large streptavidin protein (approximately 53-60 kDa) from the isolated target molecule. excedr.com This separation is crucial for techniques like mass spectrometry and gel electrophoresis, where the presence of streptavidin would otherwise interfere with accurate analysis.

Mass Spectrometry (MS): In proteomic workflows, mass spectrometry is the definitive tool for protein identification and characterization. Affinity purification using biotin-streptavidin systems is a common method to enrich low-abundance proteins before MS analysis. However, the extremely strong interaction between biotin and streptavidin makes elution of the intact target difficult without using harsh denaturants that can contaminate the sample and suppress ionization. researchgate.net Furthermore, analyzing the entire protein-streptavidin complex is impractical due to the large mass of streptavidin, which would dominate the mass spectrum and obscure the signals from the actual protein of interest.

The use of this compound circumvents this issue. After the biotinylated target is captured on streptavidin beads and washed, the diazo linker is cleaved with a reagent like sodium dithionite. nih.govsigmaaldrich.com This releases the target protein with only a small remnant of the linker attached, while the streptavidin bead is discarded. The purified, untagged protein is then fully compatible with MS analysis, allowing for accurate mass determination and sequencing. nih.gov

Sample StateCompositionSuitability for Mass SpectrometryRationale
Before CleavageTarget Molecule + this compound + StreptavidinPoorThe large mass of streptavidin (~53 kDa) obscures the signal of the target molecule.
After CleavageTarget Molecule + Cleaved Linker FragmentExcellentThe target molecule is freed from the bulky streptavidin, allowing for accurate mass detection and identification. nih.gov

Western Blotting and SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. In a Western blot, this is followed by antibody-based detection. If a biotinylated protein were eluted while still bound to streptavidin, its migration through the gel would be severely impeded, resulting in a band at a much higher, incorrect molecular weight. This makes it impossible to confirm the protein's identity based on its expected size.

Cleavage of the this compound linker resolves this problem entirely. By treating the streptavidin beads with the cleavage reagent, the captured protein is released and can be loaded onto the gel. It will then migrate according to its true molecular weight, allowing for accurate identification and analysis by Western blot. thermofisher.comaimspress.com This is essential for validating the presence and integrity of the purified protein.

Sample StateExpected Observation on SDS-PAGE / Western BlotAnalytical Value
Before CleavageA very high molecular weight band, or a smear, corresponding to the target-streptavidin complex.Low; true molecular weight of the target is masked.
After CleavageA distinct band at the expected molecular weight of the target protein. thermofisher.comHigh; allows for confirmation of protein identity and purity based on size.

Biotin-Streptavidin Affinity Interactions in Research Applications

The interaction between biotin (Vitamin B7) and the protein streptavidin is a cornerstone of modern life sciences research, forming the basis for numerous detection, purification, and immobilization techniques. excedr.comencyclopedia.pub The utility of this compound as a research tool is fundamentally dependent on the remarkable strength and specificity of the biotin-streptavidin bond. This non-covalent interaction is one of the strongest known in nature, making it exceptionally reliable for capturing biotin-tagged molecules even from complex biological mixtures. sigmaaldrich.comnih.gov

Fundamental Principles of High-Affinity Binding

The extraordinarily high affinity of streptavidin for biotin is characterized by a very low dissociation constant (Kd), typically in the range of 10-14 to 10-15 M. excedr.comthermofisher.com This indicates that once the complex is formed, it is extremely stable and dissociates very slowly. The strength of this interaction is approximately 1,000 to 1,000,000 times stronger than a typical antigen-antibody interaction. nih.govnih.gov

ParameterTypical ValueSignificance
Dissociation Constant (Kd)~10-14 to 10-15 M excedr.comIndicates an extremely strong and stable non-covalent bond.
Association Rate Constant (kon)105 to 107 M-1s-1plos.orgnih.govRepresents a rapid, but not diffusion-limited, binding process.
Dissociation Rate Constant (koff)Extremely slowOnce formed, the complex is very long-lived.
ThermodynamicsEnthalpically and/or entropically driven depending on temperature. aimspress.comMultiple forces contribute to the high stability of the complex.

Optimization of Binding and Elution Conditions for Research Purity

To achieve high purity in affinity-based research applications, both the binding and elution steps must be carefully controlled.

Binding Optimization: For the initial capture of a molecule labeled with this compound, conditions are optimized to maximize the specific interaction with streptavidin while minimizing non-specific binding of other molecules. This typically involves:

Buffer System: Using a buffer at or near physiological pH (e.g., pH 7.4) is common. sigmaaldrich.com

Blocking Agents: Incorporating blocking agents like bovine serum albumin (BSA) or detergents can help prevent unwanted proteins from adhering to the streptavidin-coated support.

Washing Steps: Extensive washing of the streptavidin support after binding is critical to remove non-specifically bound contaminants. The strength of the biotin-streptavidin bond allows for very stringent wash conditions (e.g., high salt concentrations) that strip away weakly interacting proteins without disrupting the specific capture. upenn.edu

Elution Strategies: Eluting the captured molecule is the most critical step. For the native biotin-streptavidin interaction, elution is notoriously difficult and often requires harsh, denaturing conditions such as boiling in SDS or using 8 M guanidine-HCl at low pH. thermofisher.comresearchgate.net While effective, these methods irreversibly denature the eluted protein, destroying its biological activity and limiting its use in downstream functional assays.

This is precisely where the advantage of a cleavable linker like this compound becomes paramount. Instead of disrupting the biotin-streptavidin bond itself, a specific chemical agent is used to break the linker. The use of sodium dithionite to cleave the diazo bond provides a mild and highly specific elution method that leaves both the captured protein and the streptavidin intact and functional. sigmaaldrich.com This approach avoids the need for harsh denaturants, thereby preserving the native structure and activity of the purified molecule for subsequent analysis.

Elution MethodConditionsImpact on Eluted ProteinRelevance to this compound
Denaturing ElutionBoiling in SDS; 8M Guanidine-HCl, pH 1.5. thermofisher.comDenatured, loss of biological activity. researchgate.netAvoided by using the cleavable linker.
Competitive ElutionHigh concentration of free biotin, often with heat. nih.govnih.govOften incomplete and can require denaturing conditions to be effective.Less efficient and specific than linker cleavage.
Cleavable LinkerMild chemical treatment (e.g., sodium dithionite). sigmaaldrich.comNative, biologically active protein is recovered.The intended and ideal method for this compound.

Applications in Chemical Proteomics and Molecular Interaction Studies

Global Chemical Proteomics using Diazo Biotin-PEG3-DBCO for Target Identification

This compound is particularly well-suited for global chemical proteomics workflows aimed at identifying the protein targets of small molecules. cd-bioparticles.net The DBCO group allows for the covalent attachment of the probe to an azide-modified small molecule of interest. This "tagged" molecule can then be introduced into a cellular lysate or live cells to interact with its protein targets. Subsequent UV irradiation can activate the diazo group for photo-crosslinking, covalently linking the probe to interacting proteins. The biotin (B1667282) handle then facilitates the enrichment of these protein-probe conjugates, which can be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to label and identify active enzymes in a proteome. This compound can be integrated into ABPP workflows, particularly in a two-step approach. An activity-based probe containing an azide (B81097) group is first used to covalently label the active site of a target enzyme class. The proteome is then treated with this compound, which selectively reacts with the azide-modified enzymes via the DBCO group in a copper-free click reaction. The biotinylated enzymes can then be enriched and identified. The cleavable diazo linker is advantageous in these workflows, as it allows for the release of the captured proteins from the streptavidin resin under mild conditions, reducing the co-purification of endogenously biotinylated proteins and improving the specificity of target identification. cd-bioparticles.net

Illustrative Data from a Hypothetical ABPP Study

Protein IDGene SymbolFold Enrichment (Probe/Control)Function
P04035HSPA515.2Chaperone
P11021HSP90B112.8Chaperone
Q06830VCP10.5ATP-dependent unfoldase
P62258RPL48.9Ribosomal protein
P08238HNRNPA17.3RNA-binding protein

This table represents hypothetical data to illustrate the type of results obtained in an ABPP experiment. The enriched proteins are those that have been successfully labeled and captured using a probe like this compound.

A key application of photo-crosslinking probes like this compound is the identification of ligand-binding sites on target proteins. cd-bioparticles.net When the diazo group is activated by UV light, it forms a reactive carbene that can covalently crosslink with amino acid residues in close proximity to the binding site. Following enrichment and proteolytic digestion, the crosslinked peptide can be identified by mass spectrometry, providing precise information about the location of the binding pocket. This is invaluable for understanding the mechanism of action of a small molecule and for guiding structure-activity relationship (SAR) studies in drug discovery.

This compound is compatible with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), to compare protein-ligand interactions across different cellular states. For instance, in a competitive binding experiment, two cell populations (e.g., treated vs. untreated with a competitor compound) can be differentially labeled with stable isotopes. After incubation with an azide-modified ligand and subsequent click reaction with this compound, the enriched proteins from both populations can be combined and analyzed by mass spectrometry. The ratio of the heavy and light isotopes for each identified protein provides a quantitative measure of its binding to the ligand and the extent of competition.

Investigating Protein-Protein and Protein-Small Molecule Interactions

The multifunctional nature of this compound also lends itself to the study of protein-protein and protein-small molecule interactions. cd-bioparticles.net By attaching the probe to a known protein or small molecule "bait," researchers can capture and identify its interacting partners.

A typical affinity capture experiment using this compound involves several key steps. First, the "bait" molecule (a protein or small molecule) is functionalized with an azide group. This azide-modified bait is then allowed to interact with a cell lysate or in living cells to form complexes with its binding partners. Next, this compound is added to the system, and the DBCO group reacts with the azide on the bait, effectively biotinylating the entire complex. The biotinylated complexes are then captured on streptavidin-coated beads. After washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry. The inclusion of the diazo cleavable linker allows for efficient elution of the captured complexes under mild conditions, preserving the integrity of the identified proteins. cd-bioparticles.net

Key Steps in Affinity Capture Experiments

StepDescription
1. Bait PreparationFunctionalize the protein or small molecule of interest with an azide group.
2. IncubationAllow the azide-modified bait to interact with the biological sample (e.g., cell lysate).
3. BiotinylationAdd this compound to biotinylate the bait and its interacting partners via copper-free click chemistry.
4. EnrichmentCapture the biotinylated complexes on streptavidin-coated beads.
5. WashingRemove non-specifically bound proteins.
6. ElutionRelease the captured complexes from the beads by cleaving the diazo linker.
7. AnalysisIdentify the eluted proteins by mass spectrometry.

The high affinity of the biotin-streptavidin interaction is central to the selective isolation and enrichment of bioconjugates formed using this compound. The long PEG3 spacer helps to minimize steric hindrance, ensuring efficient binding of the biotin tag to streptavidin. The cleavable nature of the diazo linker is a significant advantage in these methodologies. Traditional elution methods using harsh conditions (e.g., boiling in SDS-PAGE loading buffer) can lead to the co-elution of streptavidin and other non-specific binders. The ability to cleave the diazo linker under mild chemical conditions allows for the specific release of the biotinylated molecules, resulting in a cleaner sample for downstream analysis and a higher signal-to-noise ratio in mass spectrometry. cd-bioparticles.net

Analysis of Molecular Complexes Following Cleavage

A significant advantage of this compound in chemical proteomics is the ability to release captured biomolecules from streptavidin affinity resins under mild conditions. The diazo linker is susceptible to cleavage by reagents such as sodium dithionite (B78146) or hydrazine. nih.govvectorlabs.com This chemical cleavage step is critical as it allows for the recovery of target proteins and their binding partners, which can then be identified and characterized by mass spectrometry.

The process typically involves the labeling of a biomolecule of interest with an azide group, either through metabolic incorporation of an azido-sugar or site-specific chemical modification. The azide-modified biomolecule is then allowed to interact with its binding partners within a cellular context. Following cell lysis, the this compound probe is introduced, and the DBCO group reacts specifically with the azide-tagged biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction covalently links the entire probe to the target protein and, by extension, to its interacting partners.

The biotinylated protein complexes are then captured on streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured complexes are eluted by cleaving the diazo linker. This mild elution is advantageous over traditional methods that use harsh denaturing conditions, which can disrupt non-covalent interactions within protein complexes and co-elute endogenously biotinylated proteins, leading to higher background noise in subsequent analyses.

The released proteins can be identified using mass spectrometry, providing a snapshot of the molecular interactions centered around the protein of interest. This strategy has been instrumental in identifying novel protein-protein interactions and elucidating the composition of dynamic molecular complexes.

Step Description Key Reagent/Component Purpose
1. LabelingIntroduction of an azide group onto the target biomolecule.Azido sugars or other azide-containing probes.To provide a chemical handle for bioorthogonal reaction.
2. InteractionAllowing the azide-labeled biomolecule to form complexes in a biological system.Cellular environment.To capture physiological molecular interactions.
3. LigationReaction of the azide-labeled complex with the DBCO group of the probe.This compound.To attach the biotin affinity tag and cleavable linker.
4. EnrichmentAffinity purification of the biotinylated complexes.Streptavidin beads.To isolate the target complexes from the cellular lysate.
5. CleavageRelease of the captured complexes from the beads.Sodium dithionite or hydrazine.To elute the target complexes under mild conditions for analysis.
6. AnalysisIdentification of the components of the eluted complexes.Mass spectrometry.To determine the composition of the molecular complex.

Advanced Biochemical Labeling Strategies with this compound

The unique architecture of this compound enables a range of sophisticated labeling strategies that are pivotal for modern biochemical and cell biology research.

Site-Specific Labeling of Biomolecules for Functional Analysis

Achieving site-specific labeling of proteins is crucial for understanding their function without causing significant structural perturbations. Genetic code expansion techniques can be used to incorporate unnatural amino acids containing an azide group at specific sites within a protein's sequence. These azide-modified proteins can then be expressed in cells and subsequently labeled with this compound through the highly specific DBCO-azide click reaction.

This approach allows for the precise attachment of the biotin tag at a predetermined location on the protein. This is particularly useful for functional studies where the orientation of the affinity tag is important, such as in studies of receptor-ligand interactions or the mapping of active sites. Following capture and cleavage, the modification site can be confirmed by mass spectrometry, providing valuable structural information. This method offers a high degree of control over the labeling process, which is often not possible with traditional labeling methods that target common functional groups like amines or thiols, leading to heterogeneous products.

Metabolic Labeling Approaches for Cell-Based Studies

Metabolic labeling is a powerful technique for studying dynamic cellular processes. In this approach, cells are cultured with precursor molecules containing bioorthogonal functional groups, such as azido sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which are incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. nih.gov This results in the display of azide groups on cell surface glycoproteins and other glycoconjugates.

These azide-labeled cells can then be treated with this compound. The DBCO group reacts with the metabolically incorporated azides on the cell surface, effectively tagging these cells with biotin. This strategy has been widely used for in vitro and in vivo cell tracking, visualization, and isolation of specific cell populations. The ability to then cleave the biotin tag allows for the recovery of the labeled cells or the analysis of the labeled cell surface proteins without the steric hindrance of the large streptavidin molecule.

Metabolic Precursor Target Biomolecule Application Reference
Azido sugars (e.g., Ac4ManNAz)SialoglycoproteinsCell surface labeling, cell tracking, glycoproteomics nih.gov
Azidohomoalanine (AHA)Newly synthesized proteinsProteome profiling, protein turnover studies researchgate.net

Applications in Therapeutic and Diagnostic Probe Development

Design and Synthesis of Advanced Antibody-Drug Conjugates (ADCs)

Diazo Biotin-PEG3-DBCO serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). broadpharm.com ADCs are a class of biopharmaceuticals that selectively deliver potent cytotoxic drugs to cancer cells, thereby sparing healthy tissues. chemrxiv.orgaxispharm.com The linker component of an ADC is critical, as it must remain stable in circulation and then efficiently release the cytotoxic payload upon internalization into the target cancer cell. nih.gov

The this compound linker incorporates a chemically labile diazobenzene group, which allows for the controlled release of the conjugated payload. axispharm.commedkoo.com This diazo bond is susceptible to reductive cleavage under mild conditions, such as with sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine. medkoo.comnih.govconju-probe.com This cleavage mechanism is advantageous as it can be triggered by the reducing environment within a cell, leading to the release of the cytotoxic drug at the site of action. bohrium.com The hydrophilic PEG3 spacer in the linker enhances the solubility of the ADC in aqueous media, which can be beneficial for formulation and in vivo delivery. broadpharm.comnih.gov

Table 1: Characteristics of the Diazo Cleavable Linker

Feature Description Reference
Cleavage Moiety Diazobenzene axispharm.com
Cleavage Condition Reductive (e.g., sodium dithionite, hydrazine) medkoo.comnih.govconju-probe.com
Release Mechanism Cleavage of the diazo bond to release the payload conju-probe.com
Spacer PEG3 (3-unit polyethylene (B3416737) glycol) broadpharm.com

| Benefit of Spacer | Increased hydrophilicity and solubility | nih.gov |

The production of homogeneous ADCs, where the drug is attached to a specific site on the antibody at a uniform drug-to-antibody ratio (DAR), is crucial for optimizing their pharmacokinetic properties and therapeutic index. chemrxiv.orgaxispharm.com The DBCO (dibenzocyclooctyne) group in this compound facilitates site-selective conjugation through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. broadpharm.com This bioorthogonal reaction is highly specific and occurs efficiently under mild, physiological conditions without the need for a toxic copper catalyst. conju-probe.com

This strategy allows for the precise attachment of the linker-payload to an antibody that has been engineered to contain an azide (B81097) group at a specific location. Methods to introduce site-specific azides include the incorporation of unnatural amino acids or enzymatic modification of the antibody. conju-probe.com This chemoenzymatic approach can generate homogeneous ADCs with a defined DAR, leading to improved safety and efficacy profiles compared to heterogeneously conjugated ADCs. chemrxiv.orgconju-probe.com

Table 2: Comparison of ADC Conjugation Strategies

Conjugation Strategy Description Key Features Reference
Conventional (e.g., Lysine (B10760008) conjugation) Non-specific attachment of drugs to multiple lysine residues on the antibody. Results in a heterogeneous mixture of ADCs with varying DARs. chemrxiv.org

| Site-Selective (e.g., using DBCO) | Specific attachment of drugs to engineered sites on the antibody containing a bioorthogonal handle like an azide. | Produces homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and therapeutic index. | chemrxiv.orgconju-probe.com |

While specific preclinical studies on ADCs employing the exact "this compound" linker are not extensively detailed in the reviewed literature, the principles behind its components are well-established in preclinical ADC research. The use of cleavable linkers is a common strategy to ensure payload release within the target cell. bohrium.com Preclinical evaluations of ADCs focus on their in vivo efficacy, pharmacokinetic profiles, and tolerability. chemrxiv.org

Research has shown that the design of the drug-linker is a critical parameter in enhancing the in vivo potency of ADCs. researchgate.net Studies with ADCs utilizing copper-free click chemistry for conjugation have demonstrated potent in vivo efficacy in preclinical tumor models. cd-bioparticles.net The stability of the linker in circulation and the efficiency of payload release at the tumor site are key determinants of the ADC's therapeutic window. nih.gov The development of homogeneous ADCs through site-specific conjugation, such as that enabled by DBCO, has been shown to lead to improved pharmacokinetic profiles in preclinical studies. medkoo.com

Development of Fluorescent Probes and Imaging Agents

The biotin (B1667282) and DBCO moieties of this compound make it a versatile tool for the development of fluorescent probes and imaging agents for studying biological processes.

The DBCO group allows for the bioorthogonal labeling of azide-modified biomolecules within a cellular context. This copper-free click chemistry reaction is highly specific and does not interfere with native biological processes, making it ideal for live-cell imaging. conju-probe.com For instance, a biomolecule of interest can be metabolically or genetically engineered to incorporate an azide group. Subsequent treatment with a probe constructed from this compound would lead to its specific attachment to the target biomolecule.

The biotin component then serves as a powerful affinity tag. Biotin's high affinity for streptavidin or avidin (B1170675) can be exploited for the detection, purification, and visualization of the labeled biomolecule. A fluorescently labeled streptavidin can be used to visualize the location of the biotinylated target within the cell.

Biotinylated probes are instrumental in a variety of advanced imaging techniques. The strong and specific interaction between biotin and streptavidin provides a basis for signal amplification, enhancing the sensitivity of detection. For example, in proximity labeling techniques, an enzyme is targeted to a specific subcellular location where it generates reactive species that biotinylate nearby proteins and nucleic acids. These biotinylated molecules can then be enriched and identified, providing a snapshot of the molecular environment of that organelle.

Probes synthesized using this compound can be integrated into such workflows. The DBCO end allows for the precise attachment of the biotin tag to a target of interest via click chemistry. Subsequent detection with fluorescently-labeled streptavidin enables visualization through techniques like fluorescence microscopy, allowing for the detailed study of the subcellular localization and dynamics of the target molecule. nih.gov

Methodologies for Tracking Biomolecules in Research Models

The structure of this compound is well-suited for the tracking of biomolecules in various research models, from cell cultures to living organisms. The core of this application lies in the bioorthogonal reaction between the DBCO group and an azide moiety, which can be metabolically incorporated into biomolecules.

The general methodology involves a two-step process. First, cells or organisms are treated with an azide-modified metabolic precursor. This precursor is incorporated into newly synthesized biomolecules, such as proteins, glycans, or nucleic acids, effectively tagging them with an azide group. Subsequently, this compound is introduced. The DBCO group on the reagent reacts specifically and efficiently with the azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly biocompatible and can be performed under physiological conditions without interfering with normal biological processes.

Once the biomolecule is labeled with the biotin moiety, it can be tracked and visualized using various techniques. For instance, fluorescently labeled streptavidin, which has an exceptionally high affinity for biotin, can be used to visualize the location and dynamics of the tagged biomolecule within cells or tissues through fluorescence microscopy. This approach has been widely applied in studying protein localization, trafficking, and turnover.

The cleavable diazo linker adds another layer of utility to these tracking studies. After the biotinylated biomolecule has been tracked and isolated using streptavidin-coated beads, the diazo bond can be cleaved under mild conditions using sodium dithionite. This releases the biomolecule from the streptavidin, allowing for its further analysis, such as mass spectrometry-based identification and characterization. This is particularly advantageous in proteomics studies aimed at identifying newly synthesized proteins or post-translationally modified proteins in response to specific stimuli.

Research in Biosensor and Diagnostic Assay Development

The precise and efficient conjugation capabilities of this compound make it a valuable tool in the development of novel biosensors and diagnostic assays. The strong and specific interaction between biotin and streptavidin is a cornerstone of many detection platforms, and this reagent provides a robust method for incorporating biotin into a system.

Construction of Sensitive Detection Systems Requiring Precise Conjugation

In the construction of sensitive biosensors, the precise orientation and immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) on a sensor surface are critical for optimal performance. This compound facilitates this through a controlled, site-specific conjugation strategy.

For example, an azide-modified antibody or aptamer can be synthesized. This azide-containing biomolecule can then be reacted with this compound to produce a biotinylated probe. This probe can then be immobilized on a streptavidin-coated sensor surface. The high affinity of the biotin-streptavidin interaction ensures stable and uniform immobilization. The PEG3 spacer in the reagent helps to reduce steric hindrance and improves the accessibility of the immobilized biomolecule to its target analyte, thereby enhancing the sensitivity and specificity of the biosensor.

The cleavable nature of the diazo linker can also be exploited in the design of reusable biosensor surfaces or in assays where the release of the captured analyte is desired for subsequent analysis.

Application in Research-Scale Immunoassays and Western Blotting

In research-scale immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting, the high affinity of the biotin-streptavidin interaction is often used for signal amplification to enhance detection sensitivity. vectorlabs.com this compound can be used to label detection antibodies or other probes for use in these assays.

In a typical workflow, a primary antibody binds to the target antigen. Then, a secondary antibody, which has been modified with an azide group and subsequently reacted with this compound, is used to bind to the primary antibody. Finally, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated secondary antibody. The enzyme then catalyzes a reaction that produces a detectable signal (e.g., colorimetric or chemiluminescent). Because multiple streptavidin molecules can bind to a single biotinylated antibody, and each streptavidin molecule is conjugated to an enzyme, this system provides significant signal amplification.

The cleavable diazo linker in this compound offers a distinct advantage in certain applications, particularly in the context of mass spectrometry-based proteomics. After a biotinylated protein is captured on streptavidin beads, it can be released by cleaving the diazo linker with sodium dithionite. This allows for the analysis of the protein without the interference of the large streptavidin molecule, which can be beneficial for downstream mass spectrometry analysis.

Below is a table summarizing the key features and applications of this compound:

FeatureDescriptionApplication
Biotin A small molecule with very high affinity for streptavidin and avidin.Affinity purification, immobilization, and detection.
PEG3 Spacer A short, hydrophilic polyethylene glycol linker.Increases solubility, reduces steric hindrance, and improves biocompatibility.
Diazo Linker A chemical bond that can be cleaved by sodium dithionite.Allows for the release of captured biomolecules under mild conditions.
DBCO Group A dibenzocyclooctyne moiety that reacts with azides via copper-free click chemistry.Enables highly specific and bioorthogonal conjugation to azide-tagged biomolecules.

Innovations and Future Directions in Chemical Probe Research

Expansion of Bioorthogonal Reaction Scope and Orthogonality

Bioorthogonal chemistry encompasses a class of high-yielding chemical reactions that can proceed within living systems without interfering with native biochemical processes. ru.nl The continuous development of new bioorthogonal reactions and the strategic combination of existing ones are expanding the toolkit available to researchers for labeling and tracking multiple biomolecules simultaneously. chimia.ch

Development of Mutually Orthogonal Reaction Pairs

A significant advancement in chemical biology is the development of mutually orthogonal reaction pairs, which allow for multiple, simultaneous labeling events within the same biological system without cross-reactivity. nih.govbohrium.com The DBCO (Dibenzocyclooctyne) moiety of Diazo Biotin-PEG3-DBCO is a key player in one of the most widely used bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.combiochempeg.com

The SPAAC reaction, involving a DBCO group and an azide (B81097), is characterized by its high efficiency and selectivity under physiological conditions, obviating the need for a cytotoxic copper catalyst. nih.govabpbio.com This reaction can be paired with other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), to create a mutually orthogonal system. ru.nlresearchgate.net In such a system, the DBCO group of this compound would react specifically with its azide partner, while the tetrazine would react only with its TCO partner, enabling dual labeling of different molecular targets within the same cell or organism. bohrium.com The ability to tune the reactivity of these reaction partners through steric or electronic modifications further enhances the potential for creating multiple orthogonal labeling strategies. researchgate.net

Bioorthogonal Reaction PairKey ComponentsCatalyst RequiredOrthogonality Principle
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DBCO (e.g., in this compound) + AzideNoReactivity is distinct from iEDDA components.
Inverse-Electron-Demand Diels-Alder (iEDDA)Tetrazine + Trans-cyclooctene (TCO)NoReactivity is distinct from SPAAC components.

Exploring Novel Cleavable Linker Chemistries Beyond Diazo

The this compound probe incorporates a diazo-based cleavable linker. This functionality is crucial for applications such as affinity purification, where the release of captured biomolecules from streptavidin beads is required. broadpharm.com The diazo linkage can be cleaved under mild reductive conditions using sodium dithionite (B78146), allowing for the recovery of target molecules. medkoo.comnih.gov

While the diazo linker is effective, the field of chemical proteomics is actively exploring a variety of cleavable linker chemistries to provide a broader range of release conditions and applications. nih.gov These alternatives offer different mechanisms of cleavage, expanding the experimental possibilities.

Table of Cleavable Linker Chemistries:

Linker Type Cleavage Condition Key Features
Diazo Sodium Dithionite (mild reduction) Stable under acidic/basic conditions; used in proteomics. nih.govaxispharm.com
Disulfide Reducing agents (e.g., DTT, TCEP) Cleavable under conditions that reduce native disulfide bonds. targetmol.com
Acylhydrazone Mildly acidic conditions (e.g., pH ~5.8) Allows for release under specific pH conditions. nih.govresearchgate.net
Photocleavable UV Light Provides precise temporal and spatial control over cleavage. nih.gov

| Enzyme-cleavable | Specific proteases (e.g., TEV protease) | Offers high specificity for release under biological conditions. nih.gov |

The exploration of these diverse cleavable linkers, such as sulfoxide-containing MS-cleavable linkers or bisaryl hydrazones, provides researchers with a versatile toolkit to design experiments with tailored release strategies, complementing the capabilities offered by the diazo group in probes like this compound. researchgate.netnih.gov

Integration with Emerging Research Technologies

The unique combination of a bioorthogonal handle (DBCO), a purification tag (Biotin), a flexible spacer (PEG3), and a cleavable unit (Diazo) makes this compound highly adaptable for integration with modern research technologies that are revolutionizing diagnostics, drug delivery, and our fundamental understanding of protein function.

Application in Nanomaterial Functionalization and Conjugation

The functionalization of nanomaterials, such as gold nanoparticles (AuNPs), is a rapidly advancing field with significant potential in nanomedicine. mdpi.com The DBCO group on this compound is ideally suited for conjugating the probe to azide-modified nanoparticles via the copper-free SPAAC reaction. nih.govhiyka.com This method allows for the precise and stable attachment of the biotin (B1667282) tag to the nanoparticle surface under biocompatible conditions. hiyka.com

Once functionalized with this compound, these nanoparticles can be used in a variety of applications:

Targeted Drug Delivery: The biotin moiety can be used to attach the nanoparticles to streptavidin-conjugated targeting ligands (e.g., antibodies), directing therapeutic payloads to specific cells or tissues. hiyka.comhiyka.com

Advanced Diagnostics: Biotinylated nanoparticles can be employed in highly sensitive biosensors and diagnostic assays, where the strong biotin-streptavidin interaction is used to capture and detect specific biomarkers. nih.govhiyka.com

Molecular Imaging: By incorporating imaging agents, these functionalized nanoparticles can serve as probes for in vivo imaging, enabling the visualization of biological processes with high specificity. hiyka.com

The hydrophilic PEG3 spacer helps to improve the solubility and biocompatibility of the resulting nanoparticle conjugate in aqueous environments. medkoo.com

Role in Proteolysis Targeting Chimeras (PROTACs) and Degraders Research

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that represent a paradigm shift in therapeutic development, moving from protein inhibition to targeted protein degradation. nih.govnih.gov A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.com This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov

This compound serves as a versatile building block in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its components play distinct roles:

The DBCO group enables the modular assembly of the PROTAC through a click chemistry reaction with an azide-functionalized ligand for either the POI or the E3 ligase. medchemexpress.com

The PEG3 linker provides the necessary spacing and flexibility between the two ligands to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase). targetmol.com

The Biotin tag can be used for analytical purposes, such as in vitro assays to study PROTAC binding and ternary complex formation. researchgate.net

The cleavable diazo linker adds another layer of functionality, potentially allowing for the release of a PROTAC component or a reporter group under specific conditions. The use of such linkers is integral to the design and optimization of effective protein degraders. invivochem.com

Advanced Methodologies for Studying In Vivo Biological Processes

The translation of chemical biology tools from in vitro systems to living organisms is essential for understanding complex biological processes in their native context. researchgate.net this compound is well-equipped for such in vivo applications due to the biocompatibility of its components. The DBCO group facilitates bioorthogonal labeling in live cells and whole organisms without the toxicity associated with copper catalysts. biochempeg.comconju-probe.com

The combination of the DBCO group for bioorthogonal ligation and the biotin tag for detection and purification enables sophisticated in vivo studies. For instance, a researcher could introduce an azide-modified biomolecule into a living system through metabolic labeling. Subsequent administration of this compound would result in the specific labeling of the target biomolecule in vivo via the SPAAC reaction. The biotin tag then allows for the visualization of the labeled molecule's localization or its isolation from complex biological samples for further analysis, such as mass spectrometry-based proteomics. The cleavable diazo linker is particularly advantageous in these proteomic studies, as it allows for the efficient release of captured proteins from streptavidin resin under mild conditions, which helps to preserve the integrity of the identified proteins and their post-translational modifications. vectorlabs.com

Overcoming Challenges in Biocompatibility and Reaction Kinetics

A primary challenge in developing chemical probes for in vivo use is ensuring their biocompatibility. Many highly efficient chemical reactions are unsuitable for living systems due to the toxicity of the required catalysts or reagents. The design of this compound directly addresses this by employing the DBCO group for copper-free click chemistry. interchim.fr Traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is limited in live-cell applications because of the cytotoxicity associated with the copper catalyst. biochempeg.com The SPAAC reaction between DBCO and an azide is a bioorthogonal process that proceeds efficiently under mild, physiological conditions—such as in aqueous buffers and at low temperatures—without any need for a toxic catalyst, thus ensuring excellent biocompatibility. biochempeg.combroadpharm.comconju-probe.com

The PEG3 linker further contributes to the probe's biocompatibility. PEGylation is a widely used strategy to improve the pharmacological properties of molecules. acs.orgaxispharm.com The inclusion of the PEG chain enhances the hydrophilicity and solubility of the probe in aqueous biological fluids and can help shield the probe from recognition by the immune system, reducing potential immunogenicity. axispharm.comnih.gov

Reaction kinetics are another critical consideration for probes used in dynamic living systems. A probe must react with its target sufficiently fast to capture a snapshot of a biological process. The high ring strain of the DBCO cyclooctyne (B158145) ring lowers the activation energy of the cycloaddition reaction with azides, enabling it to proceed very rapidly and with high efficiency at room or physiological temperatures. interchim.frbiochempeg.com This results in the formation of a stable triazole linkage in near-quantitative yields, ensuring that the labeling process is both fast and robust. interchim.frbroadpharm.cominterchim.fr

ChallengeSolution Provided by this compound
Catalyst Toxicity Utilizes DBCO for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free reaction. interchim.frbiochempeg.com
Poor Solubility The hydrophilic PEG3 linker improves solubility in aqueous environments. medkoo.comaxispharm.com
Slow Reaction Speed The strained DBCO ring enables fast reaction kinetics at physiological temperatures. interchim.frbiochempeg.com
Reaction Specificity The DBCO-azide reaction is bioorthogonal, preventing side reactions with native biomolecules. interchim.frconju-probe.com

Computational and Data Science Approaches in Chemical Probe Design

Predictive Modeling for Linker Stability and Reactivity

Computational chemistry and molecular modeling are becoming indispensable for the rational design of chemical probes. These methods allow for the prediction of molecular properties, saving significant time and resources compared to purely empirical approaches. In the context of probes like this compound, predictive modeling can provide critical insights into the behavior of the linker component.

Computational quantum mechanics can be applied to model the reactivity of the DBCO group. By calculating the electronic structure and energy landscape of the strained alkyne, these models can predict the activation energy for the SPAAC reaction. This allows for the in silico comparison of different cyclooctyne derivatives to select for those with optimal reaction kinetics. These predictive models help rationalize structure-reactivity relationships, guiding the design of next-generation probes with even faster and more efficient labeling capabilities.

Bioinformatics Tools for Analyzing Proteomic Data from Affinity Capture Experiments

The use of this compound culminates in the isolation of biotinylated proteins, which are then typically identified and quantified using mass spectrometry (MS)-based proteomics. creative-proteomics.com This high-throughput technique generates vast and complex datasets, making computational and bioinformatics tools essential for data processing and interpretation. creative-proteomics.comwikipedia.org

Following affinity capture on streptavidin beads and elution, the captured proteins are digested into peptides and analyzed by a mass spectrometer. uni-muenchen.de The resulting millions of mass spectra must be processed by specialized bioinformatics software. creative-proteomics.com The primary analysis involves using database search engines (e.g., Comet) to match the experimental tandem mass spectra (MS/MS) of peptides to theoretical spectra generated from protein sequence databases, such as those available from the National Center for Biotechnology Information (NCBI) or ExPASy. wikipedia.orgohsu.edu This process leads to the identification of the captured proteins.

Beyond simple identification, a suite of bioinformatics tools is required for robust downstream analysis. oup.com

Data Cleaning and Normalization: Raw data often contains contaminants. Tools like the Contaminant Repository for Affinity Purification (CRAPome) help identify and filter out common background proteins that non-specifically bind to the affinity matrix. ohsu.edu

Quantitative Analysis: Software such as Skyline or OpenMS can be used to quantify the relative or absolute abundance of the identified proteins, allowing for comparisons between different experimental conditions. ohsu.eduoup.com

Statistical Analysis and Visualization: Tools are used to perform statistical tests to determine which proteins are significantly enriched. The results are often visualized using interactive graphics like volcano plots to highlight proteins of interest. uni-muenchen.deoup.com

Functional Enrichment and Network Analysis: Once a list of enriched proteins is generated, bioinformatics platforms are used to perform pathway and gene ontology (GO) enrichment analysis. This helps to understand the biological processes, cellular components, and molecular functions that are over-represented in the dataset. Protein-protein interaction (PPI) databases and visualization tools are then used to map the identified proteins into functional networks, providing insights into cellular machinery and disease mechanisms. oup.com

A typical bioinformatics workflow for an affinity capture experiment is outlined below.

StepPurposeExample Tools/Databases
1. Spectral Processing Identify peptides from raw MS/MS data.Comet, PEAKS, DIA-NN ohsu.eduoup.com
2. Database Searching Match peptide spectra to protein sequences.ExPASy, NCBI databases wikipedia.orgohsu.edu
3. Data Filtering Remove common contaminants.CRAPome ohsu.edu
4. Quantification Determine protein abundance.Skyline, OpenMS ohsu.eduoup.com
5. Functional Analysis Identify enriched pathways and interactions.Gene Ontology (GO), PPI Databases

Q & A

Q. Answer :

  • Biomolecule labeling : Site-specific tagging of proteins, antibodies, or nucleic acids for pull-down assays, ELISA, or fluorescence imaging .
  • Antibody-Drug Conjugates (ADCs) : Acts as a cleavable linker between antibodies and payloads, leveraging the diazo group’s stability in circulation and selective release in reducing environments .
  • Biosensor development : Immobilizes biotinylated probes on streptavidin-coated surfaces for real-time interaction studies (e.g., SPR, microarrays) .
  • Protein enrichment : Captures biotinylated targets for mass spectrometry analysis, with diazo cleavage enabling gentle elution .

Basic Question: How should this compound be stored and handled to ensure stability?

Q. Answer :

  • Storage : Aliquot and store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid freeze-thaw cycles .
  • Handling : Protect from light (diazo groups are photo-labile) and moisture. Use freshly prepared buffers (pH 7–9) for amine conjugation .

Advanced Question: How can researchers optimize reaction conditions for this compound in complex biological systems?

Q. Answer :

  • Concentration titration : Start with a 1:10 molar ratio (reagent:target biomolecule) and adjust based on efficiency, measured via HPLC or streptavidin blot .
  • Temperature control : For SPAAC, lower temperatures (4°C) reduce nonspecific binding but slow reaction rates; balance based on application .
  • Competitive inhibitors : Add free biotin (1–5 mM) to block unreacted streptavidin binding sites post-conjugation .

Q. Table 1: Optimization Parameters for DBCO-Azide Click Chemistry

ParameterRecommended RangeMonitoring Method
Temperature25–37°CFluorescence kinetics assay
pH7.0–8.5SDS-PAGE with biotin blot
Reaction time1–4 hoursLC-MS/MS

Advanced Question: How should researchers address discrepancies in conjugation efficiency data?

Answer :
Common pitfalls and solutions:

  • Incomplete diazo activation : Confirm diazo reactivity via UV-Vis (λmax ~ 350 nm for intact diazo groups) .
  • Azide availability : Quantify azide incorporation using methods like FTIR or azide-alkyne fluorogenic assays .
  • Streptavidin interference : Use deglycosylated streptavidin to reduce background binding in pull-down assays .

Methodological Tip : Include a no-azide control to distinguish specific vs. nonspecific DBCO interactions .

Advanced Question: What methodologies enable selective release of biotinylated proteins captured via this compound?

Answer :
The diazo linker can be cleaved using 50 mM sodium dithionite (Na₂S₂O₄) in PBS (pH 7.4) for 30 minutes at 25°C, releasing proteins intact for downstream analysis (e.g., MS/MS). This avoids harsh elution conditions (e.g., low pH) that denature proteins .

Q. Protocol :

Incubate captured complexes with Na₂S₂O₄.

Centrifuge to remove streptavidin beads.

Dialyze eluate to remove dithionite before analysis.

Advanced Question: What challenges arise during the synthesis of this compound, and how are they resolved?

Q. Answer :

  • Diazo group instability : Synthesize under inert atmospheres (N₂/Ar) and low light to prevent degradation .
  • PEG3 spacer purity : Use size-exclusion chromatography (SEC) to remove PEG chain length variants .
  • DBCO activation : Employ carbodiimide crosslinkers (e.g., EDC/NHS) for efficient coupling to the PEG3 backbone .

Advanced Question: How can this compound be integrated into multimodal experimental designs?

Q. Answer :

  • Dual labeling : Combine diazo-amine conjugation (for biotin) and DBCO-azide click chemistry (for fluorescent tags) to create multifunctional probes .
  • In vivo targeting : Use DBCO to pre-label azide-modified cells or tissues, followed by systemic delivery of biotinylated therapeutics for localized action .

Advanced Question: How does environmental pH affect the stability and reactivity of this compound?

Q. Answer :

  • Diazo stability : Degrades rapidly at pH > 9.0; maintain neutral to slightly alkaline conditions (pH 7–8) during conjugation .
  • DBCO reactivity : Unaffected by pH 6–9, but acidic conditions (pH < 6) protonate azides, slowing SPAAC kinetics .

Methodological Tip : Use HEPES or phosphate buffers (pH 7.4) for optimal compatibility with both diazo and DBCO chemistries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazo Biotin-PEG3-DBCO
Reactant of Route 2
Reactant of Route 2
Diazo Biotin-PEG3-DBCO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.